N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the desired imidazole derivative. One common method involves the reaction of 2,6-dichloroaniline with formaldehyde and dimethylamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: An intermediate in the synthesis of diclofenac.
Uniqueness
N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazole structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
52398-24-0 |
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Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N,1-dimethyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C11H13Cl2N3/c1-15-7-6-14-11(15)16(2)10-8(12)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
HUHRYAAKXTYUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1N(C)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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